molecular formula C7H15NO B1266895 (1-Ethylpyrrolidin-2-yl)methanol CAS No. 3433-34-9

(1-Ethylpyrrolidin-2-yl)methanol

Cat. No.: B1266895
CAS No.: 3433-34-9
M. Wt: 129.2 g/mol
InChI Key: GHQCZUMSSZNLJP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

(1-Ethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1-Ethylpyrrolidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(1-Ethylpyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1-ethylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCZUMSSZNLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293319
Record name (1-ethylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-34-9
Record name 3433-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-ethylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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